molecular formula C19H20O6 B190752 5,6,7,4'-Tetramethoxyflavanone CAS No. 2569-77-9

5,6,7,4'-Tetramethoxyflavanone

Cat. No. B190752
CAS RN: 2569-77-9
M. Wt: 344.4 g/mol
InChI Key: AENXIAWIJGWYCP-UHFFFAOYSA-N
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Description

5,6,7,4’-Tetramethoxyflavanone is a flavonoid compound isolated from Chromolaena odorata (L.) with neuroprotective activity and can be used in the study of neurodegenerative diseases . It has been demonstrated to have a neuroprotective effect on brain degeneration and amyloidogenesis .


Molecular Structure Analysis

The molecular formula of 5,6,7,4’-Tetramethoxyflavanone is C19H20O6 . The IUPAC Standard InChI is InChI=1S/C19H20O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(25-14)10-16(22-2)18(23-3)19(17)24-4/h5-8,10,14H,9H2,1-4H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,4’-Tetramethoxyflavanone include a molecular weight of 344.3585 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Scientific Research Applications

  • Antimycobacterial Activity : A study identified 5,6,7,4'-Tetramethoxyflavanone as one of the flavanones isolated from Chromolaena odorata. It exhibited weak antimycobacterial activity against Mycobacterium tuberculosis (A. Suksamrarn et al., 2004).

  • Allelopathic Potential : Isoflavanones including a similar compound (5,7,2',4'-tetrahydroxy-6-(3-methylbut-2-enyl)isoflavanone) were isolated from the root exudate of Desmodium uncinatum. These compounds exhibited allelopathic effects which could be utilized in agriculture (M. K. Tsanuo et al., 2003).

  • Biological Activities : The compound has been studied for its various biological activities. A study highlighted the importance of flavanones and their derivatives as dietary constituents and in herbal medicines, particularly for their antioxidant properties (J. Hanson, 2016).

  • Pharmacokinetics and Bioavailability : A study on 5,7,3′,4′-Tetramethoxyflavone, a similar compound, in rats revealed insights into its oral bioavailability, pharmacokinetics, and excretion. This information is crucial for clinical applications (G. Wei et al., 2014).

  • Antibacterial Activity Against MRSA : Flavanones, including 5,6,7,4'-Tetramethoxyflavanone, were studied for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship indicated certain hydroxylation patterns are important for significant anti-MRSA activity (H. Tsuchiya et al., 1997).

  • Fluorescence Properties : A study focused on the fluorescence properties of flavanone derivatives, including 5,6,7,4'-Tetramethoxyflavanone. Understanding these properties could be important for various applications in biochemistry and medical diagnostics (Wenhong Li et al., 2016).

  • Metabolism by Intestinal Bacteria : The metabolism of similar polymethoxyflavones by human intestinal bacterium Blautia sp. was studied, showing how these compounds can be metabolized to demethylated flavones. This is crucial for understanding the biological effects of dietary flavonoids (Mihyang Kim et al., 2014).

properties

IUPAC Name

5,6,7-trimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(25-14)10-16(22-2)18(23-3)19(17)24-4/h5-8,10,14H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENXIAWIJGWYCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601155509
Record name 2,3-Dihydro-5,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,4'-Tetramethoxyflavanone

CAS RN

2569-77-9
Record name 2,3-Dihydro-5,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2569-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 51170
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002569779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC51170
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydro-5,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,4'-TETRAMETHOXYFLAVANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/363848FWPW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
K Pakdeepak, R Chokchaisiri, J Tocharus… - EXCLI …, 2020 - ncbi.nlm.nih.gov
Long-term exposure to high glucocorticoid levels induces memory impairment and neurodegeneration in Alzheimer's disease (AD) by increasing the expression of amyloid β and tau …
Number of citations: 13 www.ncbi.nlm.nih.gov
P Jumnongprakhon, R Chokchaisiri, S Thummayot… - EXCLI …, 2021 - ncbi.nlm.nih.gov
Amyloidogenesis is a fundamental step of amyloid beta (Aβ) generation-induced toxicity that is commonly reported to disrupt neuronal circuits, function and survival in Alzheimer's …
Number of citations: 2 www.ncbi.nlm.nih.gov
K Pakdeepak, R Chokchaisiri… - Phytotherapy …, 2021 - Wiley Online Library
Adult neurogenesis plays an important role in improving cognitive functions. Neurogenesis generates new neurons, a process mediated by neural stem cell proliferation, migration, and …
Number of citations: 6 onlinelibrary.wiley.com
A Suksamrarn, A Chotipong, T Suavansri… - Archives of Pharmacal …, 2004 - Springer
From the flowers ofChromolaena odorata (Eupatorium odoratum) four flavanones, isosakuranetin (5,7-dihydroxy-4′-methoxyflavanone) (1), persicogenin (5,3′-dihydroxy-7,4′-…
Number of citations: 195 link.springer.com
P Pel, HS Chae, P Nhoek, YM Kim, P Khiev, GJ Kim… - Bioorganic …, 2020 - Elsevier
Investigation of components of the chloroform-soluble and ethyl acetate-soluble extracts of the aerial parts of Chromolaena odorata L. selected by PCSK9 mRNA expression monitoring …
Number of citations: 18 www.sciencedirect.com
A Rathore, SC Sharma, JS Tandon - Phytochemistry, 1986 - Elsevier
Two new flavonoids from Polygonum nepalense have been characterized as 5,4′-dimethoxy-6,7-methylenedioxyflavanone and 5,6,7,2′,3′,41,5′-heptamethoxyflavanone together …
Number of citations: 23 www.sciencedirect.com
HMA Al-Hazimi, SN Haque - Natural product letters, 2002 - Taylor & Francis
A new naphthoquinone, 6-methoxyplumbagin was isolated from the acetone extracts of Polygonum aviculare . Its structure was elucidated by various spectroscopic methods. The …
Number of citations: 30 www.tandfonline.com
Z Wang, Y Xiao, H Chang, S Sun, J Wang… - International Journal of …, 2023 - mdpi.com
Heat stress is an increasingly significant abiotic stress factor affecting crop yield and quality. This study aims to uncover the regulatory mechanism of sweet corn response to heat stress …
Number of citations: 1 www.mdpi.com
S Li, CY Lo, CT Ho - Journal of agricultural and food chemistry, 2006 - ACS Publications
Polymethoxyflavones (PMFs) from citrus genus have been of particular interest because of their broad spectrum of biological activities, including antiinflammatory, anticarcinogenic, and …
Number of citations: 452 pubs.acs.org
P Jumnongprakhon, R Chokchaisiri, S Thummayot - … of Functional Foods in Asia (IFFA …, 2018
Number of citations: 0

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